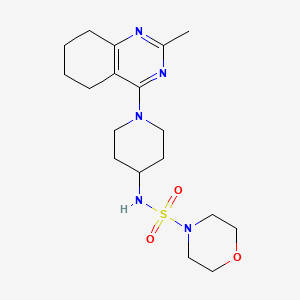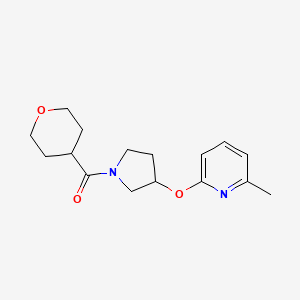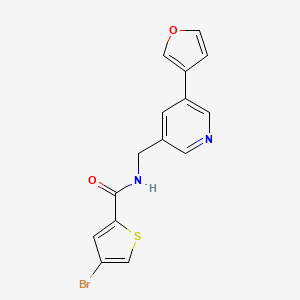![molecular formula C23H17FO5 B2805967 7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one CAS No. 848744-69-4](/img/structure/B2805967.png)
7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one is a useful research compound. Its molecular formula is C23H17FO5 and its molecular weight is 392.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Core Structures
The compound 7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one, by its structural nature, may relate to the broader category of benzo[c]chromen-6-ones, significant for their role as core structures in secondary metabolites with considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic protocols are essential for obtaining these compounds. Literature describes several synthetic procedures, including Suzuki coupling reactions for the synthesis of biaryl structures, which then undergo lactonization, and reactions involving Michael acceptor (chromenones and chalcones) with dicarbonyl compounds, indicating a foundation for creating compounds with potential pharmacological applications (Mazimba, 2016).
Anticancer Drug Development
In the quest for new anticancer drugs with high tumor specificity and reduced toxicity towards normal cells, compounds similar in structure to this compound have been explored. Research highlights include the synthesis and testing of compounds showing significant tumor specificity with minimal keratinocyte toxicity, a crucial step toward developing safer anticancer medications (Sugita et al., 2017).
Chemosensors Development
The structure of this compound suggests potential utility in the development of chemosensors due to its fluorophoric characteristics. DFP-based compounds, with similar functional groups, have demonstrated high selectivity and sensitivity in detecting various metal ions and anions, showcasing the potential of structurally related compounds in sensor technology (Roy, 2021).
Atmospheric Reactivity and Environmental Studies
Methoxyphenols, structurally related to the discussed compound, have been used as tracers for biomass burning, indicating an environmental application. Their atmospheric reactivity is a subject of study, emphasizing the need for understanding the degradation mechanisms and the formation of secondary organic aerosols, contributing to air quality and climate change research (Liu et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO5/c1-26-16-6-4-7-18(11-16)29-22-14-28-21-12-17(9-10-19(21)23(22)25)27-13-15-5-2-3-8-20(15)24/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJMRTFZXOPSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)
![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)
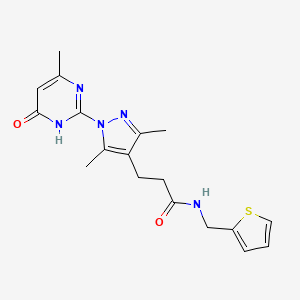
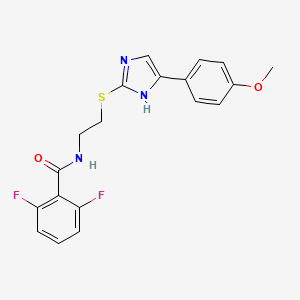
![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)
![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)
![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)
amine](/img/structure/B2805900.png)
